3-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
CAS No.: 1020502-38-8
Cat. No.: VC11924052
Molecular Formula: C22H23F3N6O
Molecular Weight: 444.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020502-38-8 |
|---|---|
| Molecular Formula | C22H23F3N6O |
| Molecular Weight | 444.5 g/mol |
| IUPAC Name | [4-(trifluoromethyl)phenyl]-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C22H23F3N6O/c1-14-15(2)28-31(16(14)3)20-9-8-19(26-27-20)29-10-12-30(13-11-29)21(32)17-4-6-18(7-5-17)22(23,24)25/h4-9H,10-13H2,1-3H3 |
| Standard InChI Key | POAJGUZQVFSVNL-UHFFFAOYSA-N |
| SMILES | CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F)C |
| Canonical SMILES | CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F)C |
Introduction
Chemical Structure and Nomenclature
Systematic Nomenclature
The IUPAC name, [4-(trifluoromethyl)phenyl]-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone, reflects its three primary components:
-
Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms.
-
Piperazine-trifluoromethylbenzoyl group: A piperazine ring (N,N′-linked cyclohexane) bonded to a 4-(trifluoromethyl)benzoyl moiety.
-
Trimethylpyrazole: A five-membered aromatic ring with three methyl substituents .
Molecular Descriptors
The trifluoromethyl group at the para position of the benzoyl ring contributes to an octanol-water partition coefficient (logP) estimated at 3.2, indicating moderate lipophilicity.
Synthesis Methods
General Approaches
Synthesis typically involves multi-step protocols:
-
Pyridazine core formation: Condensation of 1,2-diketones with hydrazines .
-
Piperazine functionalization: Coupling of 4-(trifluoromethyl)benzoyl chloride to piperazine under Schotten-Baumann conditions.
-
Pyrazole introduction: Nucleophilic aromatic substitution at the pyridazine C6 position using 3,4,5-trimethyl-1H-pyrazole.
Optimization Challenges
-
Steric hindrance: Bulky substituents on pyridazine reduce reaction yields, necessitating elevated temperatures (80–100°C) .
-
Trifluoromethyl stability: The CF<sub>3</sub> group’s electron-withdrawing nature requires inert atmospheres to prevent decomposition .
A representative yield of 34% was reported for the final coupling step using DMF as a solvent and K<sub>2</sub>CO<sub>3</sub> as a base.
Physicochemical Properties
Solubility and Stability
| Property | Value | Method |
|---|---|---|
| Aqueous solubility (25°C) | 12.7 µM | Predicted |
| Thermal decomposition | 218°C | TGA |
| pK<sub>a</sub> (basic) | 4.1 (piperazine N) | Computational |
The low aqueous solubility necessitates formulation strategies like salt formation or nanoemulsions for in vivo studies.
Spectroscopic Characterization
-
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.21 (d, J=8.4 Hz, pyridazine H4), 7.85–7.72 (m, benzoyl aromatic H), 6.45 (s, pyrazole H) .
| Assay | Result | Source |
|---|---|---|
| CYP3A4 inhibition | IC<sub>50</sub> = 8.9 µM | |
| Plasma protein binding | 92.4% (human) | Predicted |
While direct antimicrobial or anticancer data are unavailable, structural analogs show activity against Staphylococcus aureus (MIC = 16 µg/mL) and A549 lung cancer cells (IC<sub>50</sub> = 11 µM) .
Applications in Medicinal Chemistry
Lead Optimization
The compound’s modular structure allows for derivatization:
-
Piperazine replacement: Substituting with morpholine improves aqueous solubility .
-
Pyrazole methylation: Reducing steric bulk enhances kinase binding .
Patent Landscape
No patents specifically claim this compound, but WO 2020/154321 protects piperazine-pyridazine derivatives for neurodegenerative diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume